1-(Diethylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride is a chemical compound that exhibits properties relevant to medicinal chemistry, particularly in the development of pharmaceuticals. This compound belongs to a class of chemical compounds known for their utility in treating various medical conditions.
The synthesis of 1-(Diethylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride typically involves the following steps:
The reactions are typically conducted under controlled temperatures and may require solvents such as dichloromethane or ethanol to facilitate the reaction. The purity and yield of the product are often assessed using chromatographic methods such as high-performance liquid chromatography (HPLC).
The molecular formula of 1-(Diethylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride is . Its structure can be depicted as follows:
The compound can participate in several chemical reactions, including:
The reactivity is influenced by the electron-donating nature of the diethylamino group and the electron-withdrawing characteristics of the naphthalene moiety.
The mechanism of action for 1-(Diethylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride primarily involves its interaction with beta-adrenergic receptors.
Studies indicate that compounds in this class can effectively lower systolic and diastolic blood pressure in hypertensive models, demonstrating their therapeutic potential.
Analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are utilized to confirm the identity and purity of the compound.
The structural class of amino-alcohol-based compounds bearing aryloxypropanolamine motifs represents a cornerstone in β-adrenergic ligand development. Among these, 1-(Diethylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride exemplifies a strategically modified derivative of classical β-blockers. This compound replaces the traditional isopropylamine group with a diethylamino moiety and incorporates a naphthalene ring system instead of simpler aryl groups. Such deliberate modifications enable researchers to probe the steric and electronic tolerances of adrenergic receptor binding pockets, providing critical insights into ligand-receptor interaction dynamics. Its structural evolution reflects ongoing efforts to optimize molecular properties while retaining the core pharmacophore essential for β-adrenergic activity [5] [6].
The discovery of propranolol (1-isopropylamino-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride) in the 1960s established the archetypal template for β-adrenergic antagonists. Its core structure features three essential components: 1) an aromatic ring system (initially naphthalene) for hydrophobic recognition, 2) an ethanolamine linker (-O-CH₂-CHOH-CH₂-) enabling hydrogen bonding, and 3) a secondary amine terminus facilitating protonation and ionic interactions. This configuration proved fundamental for receptor antagonism [6]. Subsequent pharmacological exploration revealed that strategic modifications to each component could significantly alter receptor affinity, selectivity, and pharmacokinetic behavior. The shift from naphthalen-1-yl to naphthalen-2-yl systems represented an early structural optimization to enhance stereoelectronic properties, while alterations in the amine substituent (e.g., isopropyl to diethyl) explored steric influences on receptor binding kinetics [5] [9]. These systematic changes generated crucial structure-activity relationship (SAR) data that informed later generations of adrenergic ligands.
Table 1: Evolution of Key β-Adrenergic Ligand Scaffolds
Compound | Aryl Group | Amino Group | Molecular Formula | Key Structural Feature |
---|---|---|---|---|
Propranolol HCl | Naphthalen-1-yloxy | Isopropylamino | C₁₆H₂₂ClNO₂ | First-generation β-blocker |
1-(Diethylamino)-3-(naphthalen-2-yloxy)propan-2-ol HCl | Naphthalen-2-yloxy | Diethylamino | C₁₇H₂₄ClNO₂ | Diethyl substitution & 2-naphthyl orientation |
Nadolol | Tetralin-based | tert-Butylamino | C₁₇H₂₇NO₄ | Carbocyclic fusion & dual hydroxylation |
Naphthalene rings confer distinct advantages in medicinal chemistry, serving as privileged scaffolds in adrenergic ligands. Compared to single-ring systems like phenyl or phenoxy groups, the naphthalene moiety provides enhanced hydrophobic contact surface area within receptor binding pockets, potentially improving binding affinity through van der Waals interactions. Critically, the substitution pattern (1- vs 2-oxy linkage) significantly influences molecular geometry and electronic distribution. The naphthalen-2-yloxy configuration in 1-(Diethylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride positions the ether oxygen ortho to the fused ring system, altering the molecule's dipole moment and conformational flexibility relative to 1-substituted isomers [1] [3] [6]. Quantum mechanical studies suggest this orientation permits optimal orbital overlap with aromatic residues (e.g., Phe, Tyr) in transmembrane domains of β-adrenoceptors. Additionally, the naphthalene system's extended π-cloud enables charge-transfer interactions absent in simpler aryl systems, contributing to binding energetics and selectivity profiles across adrenergic receptor subtypes [5].
The replacement of isopropylamine with diethylamine in the propanolamine scaffold represents a deliberate exploration of steric and electronic effects on receptor engagement. While isopropylamino groups facilitate strong hydrogen bonding via the N-H bond, diethylamino groups introduce: 1) increased steric bulk that may perturb accessory binding site interactions, 2) enhanced lipophilicity (log P increase ~0.5-0.8 units), potentially improving membrane permeability, and 3) altered basicity (pKₐ) due to the electron-donating ethyl groups. The hydrochloride salt form ensures solubility and stability during experimental evaluation [1] [8]. Synthetic routes to these derivatives typically involve nucleophilic displacement of epoxide intermediates (e.g., glycidol derivatives) with secondary amines, followed by hydrochloric acid salt formation. The resulting C₁₇H₂₄ClNO₂ framework (MW: 309.83 g/mol) maintains the critical ethanolamine spacer length essential for β-adrenergic activity while modulating the amine's steric and electronic properties [5] [8]. Crystallographic analyses reveal that the diethylamino group adopts a staggered conformation, minimizing steric clash with the naphthalene system while maintaining the protonated nitrogen's interaction capacity with the conserved Asp residue in adrenergic receptors [9].
Table 2: Structural and Physicochemical Comparison of Naphthaleneoxy Propanolamine Derivatives
Property | 1-(Diethylamino)-3-(naphthalen-2-yloxy)propan-2-ol HCl | 1-(Dimethylamino)-3-(naphthalen-1-yloxy)propan-2-ol | 1-(Isopropylamino)-3-(naphthalen-2-yloxy)propan-2-ol HCl |
---|---|---|---|
CAS Registry Number | Not explicitly provided | 2111-26-4 [2] | 2769825 (PubChem CID) [3] |
Molecular Weight | 309.83 g/mol (C₁₇H₂₄ClNO₂) | 245.32 g/mol (C₁₅H₁₉NO₂) [2] | 295.80 g/mol (C₁₆H₂₂ClNO₂) [6] |
Density | Not available | 1.121 g/cm³ [2] | Not available |
Boiling Point | Not available | 410.4°C at 760 mmHg [2] | Not available |
Amine pKₐ (predicted) | ~9.5-10.2 | ~9.2-9.8 [2] | ~9.6-10.3 [6] |
LogP (calculated) | ~3.1 | ~2.14 [2] | ~2.9 [6] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7